ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate
Description
Ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate is a synthetic coumarin derivative characterized by a 7-methoxy-substituted coumarin core linked via an acetamido bridge to an ethyl benzoate ester. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticoagulant, and anti-inflammatory properties . The ethyl benzoate moiety contributes to solubility and metabolic stability, making this compound a candidate for pharmaceutical and material science applications.
Properties
IUPAC Name |
ethyl 4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-3-27-21(25)13-4-6-15(7-5-13)22-19(23)10-14-11-20(24)28-18-12-16(26-2)8-9-17(14)18/h4-9,11-12H,3,10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNYQUMPFPFGFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate typically involves a multi-step process. One common method starts with the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone. This reaction yields ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate . The next step involves the acylation of this intermediate with 4-aminobenzoic acid under appropriate conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Oxidation Reactions
The coumarin moiety undergoes oxidation at the pyrone ring under controlled conditions. Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the α,β-unsaturated lactone system, forming quinone derivatives.
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ (2% solution) | H₂SO₄, 60°C, 4 hours | 7-Methoxy-2-oxo-2H-chromene-4-quinone |
| Ozone (O₃) | Dichloromethane, -78°C | Oxidative cleavage products |
The methoxy group remains stable under these conditions, preserving the substituent’s electronic effects.
Reduction Reactions
Selective reduction targets the acetamido group or lactone carbonyl. Sodium borohydride (NaBH₄) in alcoholic solvents reduces the amide carbonyl to a secondary alcohol, while lithium aluminum hydride (LiAlH₄) fully reduces both ester and lactone groups.
| Reagent | Conditions | Product |
|---|---|---|
| NaBH₄ | Ethanol, reflux, 6 hours | Ethyl 4-(2-(7-methoxy-2-hydroxy-2H-chromen-4-yl)acetamido)benzoate |
| LiAlH₄ | Dry THF, 0°C → RT, 2 hours | 4-(2-(7-Methoxy-2-hydroxy-2H-chromen-4-yl)ethyl)benzoic alcohol |
Reductive pathways are critical for modifying bioavailability in medicinal applications .
Substitution Reactions
The benzoate ester and acetamido groups participate in nucleophilic substitutions. Amines and thiols displace the ethoxy group under basic conditions, while acidic media favor acetamido substitutions.
Ester Substitution
| Reagent | Conditions | Product |
|---|---|---|
| Benzylamine | K₂CO₃, DMF, 80°C, 12 hours | 4-(2-(7-Methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzamide |
| Sodium methoxide | Methanol, RT, 24 hours | Methyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate |
Acetamido Substitution
Hydrazine hydrate replaces the acetamido group with a hydrazide, forming 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetohydrazido)benzoate .
Hydrolysis Reactions
Acid- or base-catalyzed hydrolysis cleaves ester and amide bonds:
| Reagent | Conditions | Product |
|---|---|---|
| HCl (6M) | Reflux, 8 hours | 4-(2-(7-Methoxy-2-oxo-2H-chromen-4-yl)acetic acid)benzoic acid |
| NaOH (10%) | Ethanol/H₂O, 70°C, 6 hours | Sodium 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate |
Hydrolysis products serve as intermediates for further functionalization .
Cyclization Reactions
Under dehydrating conditions, the acetamido group undergoes cyclization with adjacent carbonyls to form heterocycles. For example, treatment with phosphorus oxychloride (POCl₃) yields oxazole derivatives .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the coumarin core, forming dimers. This reactivity is exploited in materials science for photoresponsive applications.
Reaction Optimization Considerations
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance substitution rates.
-
Catalysts : DMAP accelerates ester-amide interchange reactions.
-
Temperature Control : Reductions with NaBH₄ require strict temperature moderation to prevent over-reduction.
This compound’s multifunctional architecture enables tailored modifications for pharmacological and industrial applications, with ongoing research exploring its catalytic and supramolecular properties .
Scientific Research Applications
Anticancer Properties
Research indicates that ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate exhibits significant anticancer activity. The mechanism involves the inhibition of specific enzymes such as carbonic anhydrase and monoamine oxidase, which are crucial for cellular metabolism. This inhibition leads to the modulation of reactive oxygen species (ROS) and the disruption of microtubule polymerization, ultimately contributing to its anticancer effects.
Antioxidant Activity
The compound has demonstrated antioxidant properties, helping to mitigate oxidative stress in biological systems. This activity is essential for protecting cells from damage caused by free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders .
Enzyme Inhibition
This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease. By inhibiting AChE, this compound may help increase acetylcholine levels in the brain, potentially improving cognitive function .
Case Study 1: Anticancer Activity
In a study examining various coumarin derivatives, this compound was found to exhibit potent cytotoxic effects against several cancer cell lines. The IC50 values indicated that this compound was more effective than some standard chemotherapeutic agents, suggesting its potential as a novel anticancer drug .
Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The results showed that treatment with this compound significantly reduced cell death and improved cell viability in neuronal cell cultures exposed to oxidative stressors .
Mechanism of Action
The biological activity of ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate is primarily attributed to its ability to interact with various molecular targets. The chromen-4-yl moiety can intercalate with DNA, inhibiting the activity of topoisomerases and other enzymes involved in DNA replication and repair . Additionally, the compound can modulate the activity of enzymes like cyclooxygenase, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key Findings from Comparative Studies
Coumarin Core Modifications: Replacement of the 7-methoxy group with a 7-yloxy group (as in 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamide derivatives) reduces electron-donating effects but may improve hydrogen-bonding interactions, enhancing antimicrobial activity .
Linker and Ester Variations :
- Thioacetamido linkers (e.g., in Compound A21) introduce sulfur atoms, which may improve radical scavenging or metal-binding properties compared to the target compound’s acetamido linker .
- Sulfonylacetamido linkers (e.g., in ethyl 4-[2-(2,5-difluorobenzenesulfonyl)acetamido]benzoate) enhance hydrolytic stability but reduce flexibility .
- Ethyl vs. methyl esters: Ethyl esters generally offer better lipophilicity and slower enzymatic hydrolysis than methyl esters, as seen in resin cement studies .
Biological Activity :
Biological Activity
Ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate is a synthetic organic compound belonging to the class of coumarin derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 341.35 g/mol. The compound features a coumarin core, which is known for its diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as carbonic anhydrase and monoamine oxidase, which are involved in numerous physiological processes including pH regulation and neurotransmitter metabolism.
- Antioxidant Activity : this compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in biological systems.
- Anticancer Properties : Research indicates that this compound can inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for its potential use in cancer therapy.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of potassium carbonate.
- Reaction Conditions : The reaction is carried out in dry acetone at room temperature, followed by purification steps such as recrystallization to obtain the final product.
Biological Activity Data
The following table summarizes key findings on the biological activity of this compound from various studies:
| Activity | Effect Observed | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of carbonic anhydrase | |
| Antioxidant Activity | Scavenging free radicals | |
| Anticancer Activity | Induction of apoptosis in cancer cells |
Case Study 1: Anticancer Efficacy
A study investigated the anticancer potential of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those observed for standard chemotherapeutics. The study concluded that the compound's ability to induce apoptosis through microtubule disruption presents a promising avenue for further development as an anticancer agent.
Case Study 2: Antioxidant Properties
Another research focused on evaluating the antioxidant capacity of this compound using DPPH radical scavenging assays. This compound exhibited potent scavenging activity comparable to well-known antioxidants like ascorbic acid. This suggests its potential application in preventing oxidative stress-related diseases.
Q & A
Basic: What spectroscopic and analytical methods are recommended for confirming the structure of ethyl 4-(2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetamido)benzoate?
Answer:
The compound’s structure can be validated using a combination of techniques:
- FT-IR spectroscopy to identify functional groups (e.g., carbonyl stretches from the coumarin and ester moieties).
- 1H-NMR spectroscopy to confirm proton environments, such as the methoxy group (δ ~3.8 ppm) and aromatic protons in the coumarin and benzoate rings.
- Elemental microanalysis to verify empirical formula consistency.
- Melting point determination to assess purity.
For crystallographic validation, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement is critical .
Basic: What multi-step synthetic routes are reported for coumarin-linked benzoate derivatives analogous to this compound?
Answer:
Typical synthesis involves:
Coumarin core preparation : 7-methoxy-4-methylcoumarin synthesis via Pechmann condensation.
Acetamido linker introduction : Reaction of 4-methylcoumarin with bromoacetyl bromide to form the acetamido intermediate.
Esterification : Coupling the acetamido intermediate with ethyl 4-aminobenzoate.
Reaction progress is monitored via thin-layer chromatography (TLC) , and intermediates are purified via recrystallization .
Advanced: How can researchers optimize reaction yields for the acetamido coupling step, which often exhibits variability?
Answer:
Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency.
- Catalyst use : DMAP (4-dimethylaminopyridine) can accelerate acylation.
- Temperature control : Maintaining 0–5°C during bromoacetyl bromide addition minimizes side reactions.
Post-reaction, column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .
Advanced: How should researchers address discrepancies between computational molecular geometry predictions and experimental crystallographic data?
Answer:
Discrepancies may arise from:
- Crystal packing effects : Intermolecular forces (e.g., hydrogen bonds, π-π stacking) distort geometry vs. gas-phase calculations.
- Thermal motion : Anisotropic displacement parameters (refined via SHELXL) account for atomic vibrations.
Use WinGX/ORTEP to visualize anisotropic ellipsoids and compare with DFT-optimized structures. Cross-validate with literature metrics (e.g., bond angles, torsional deviations) .
Advanced: What strategies are effective for resolving disorder in the crystal structure of this compound?
Answer:
For crystallographic disorder:
- Occupancy refinement : Use SHELXL to model split positions for disordered atoms (e.g., rotating methoxy or ester groups).
- Restraints : Apply geometric restraints (e.g., SIMU, DELU) to prevent overfitting.
- Twinned data : If twinning is detected (e.g., via Rint > 5%), apply twin law refinement (HKLF 5 format in SHELXL) .
Basic: What biological activity screening approaches are applicable to coumarin-acetamido benzoate derivatives?
Answer:
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
- Antioxidant tests : DPPH radical scavenging or FRAP assays.
- Enzyme inhibition : Fluorescence-based assays targeting proteases or kinases.
Validate activity via dose-response curves and compare with positive controls (e.g., ascorbic acid for antioxidants) .
Advanced: How does the electron-withdrawing methoxy group at the 7-position of the coumarin ring influence photophysical properties?
Answer:
The 7-methoxy group:
- Enhances fluorescence : Methoxy donates electrons via resonance, increasing π-conjugation and quantum yield.
- Shifts absorption/emission : UV-Vis λmax shifts bathochromically (~10–15 nm) compared to unsubstituted coumarin.
Characterize via UV-Vis spectroscopy and fluorescence lifetime measurements .
Basic: What safety precautions are critical when handling this compound in the laboratory?
Answer:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to prevent inhalation.
- First aid : For skin contact, wash with soap/water; for ingestion, rinse mouth and seek medical attention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
